4-(Anthracen-9-YL)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62407-69-6 |
|---|---|
Molecular Formula |
C22H14N2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-anthracen-9-ylquinazoline |
InChI |
InChI=1S/C22H14N2/c1-3-9-17-15(7-1)13-16-8-2-4-10-18(16)21(17)22-19-11-5-6-12-20(19)23-14-24-22/h1-14H |
InChI Key |
LQVFNFMBPRGHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NC=NC5=CC=CC=C54 |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Chemical Transformations
Molecular Design Principles for 4-(Anthracen-9-YL)quinazoline and its Analogs
The rational design of this compound and its derivatives is guided by established principles of structure-activity relationship (SAR) and structure-property relationship (SPR). These principles are crucial for tailoring the molecule's biological efficacy and material characteristics.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Considerations in Compound Design
While specific SAR studies on this compound are not extensively documented, inferences can be drawn from the broader class of quinazoline (B50416) derivatives and compounds with similar structural features. The 4-anilino-quinazoline moiety, for instance, is a well-established pharmacophore for inhibiting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.govsemanticscholar.org Key interactions typically involve hydrogen bonding between the N-1 of the quinazoline ring and the hinge region of the kinase domain. nih.gov The substituent at the 4-position, in this case, the bulky anthracene (B1667546) group, is expected to occupy the hydrophobic pocket of the ATP-binding site. nih.gov The size and lipophilicity of the anthracene core could significantly influence binding affinity and selectivity.
From an SPR perspective, the fusion of the electron-deficient quinazoline core with the electron-rich, fluorescent anthracene moiety suggests potential applications in materials science. beilstein-journals.org The degree of twisting between the quinazoline and anthracene rings will dictate the extent of π-conjugation, thereby influencing the compound's absorption and emission properties. beilstein-journals.org In analogous systems like quinoline-substituted anthracenes, the relative orientation of the heterocyclic and polycyclic aromatic units is a critical determinant of both charge carrier mobility and solid-state emission. nih.govresearchgate.net A herringbone packing motif in the solid state is often desirable for optimizing these optoelectronic properties. nih.govresearchgate.net
Advanced Synthetic Pathways to this compound
The construction of the this compound framework can be achieved through various modern synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.
Metal-Catalyzed Coupling Reactions for Anthracene-Quinazoline Linkages
Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forging the crucial carbon-carbon bond between the anthracene and quinazoline moieties. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net The Suzuki-Miyaura coupling is a particularly relevant and widely employed method. This reaction would typically involve the coupling of a 4-haloquinazoline (e.g., 4-chloro- or 4-bromoquinazoline) with 9-anthraceneboronic acid or its esters in the presence of a palladium catalyst and a base. The general reaction scheme is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 4-Haloquinazoline | 9-Anthraceneboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | This compound |
This table represents a generalized Suzuki-Miyaura coupling reaction. Specific conditions may vary.
Other metal-catalyzed reactions such as Stille, Negishi, and Kumada couplings could also be adapted for this transformation, each utilizing different organometallic reagents. nih.govmdpi.com
Multicomponent Reactions (MCRs) in Quinazoline Core Construction
Multicomponent reactions (MCRs) offer an atom-economical and convergent approach to synthesize complex molecules like this compound in a single step. asianpubs.orgmdpi.comacs.orgmdpi.comresearchgate.net A plausible MCR strategy could involve the condensation of 2-aminobenzonitrile, 9-anthracenecarbaldehyde, and an ammonia (B1221849) source. Another possibility is a three-component reaction of an anthranilate derivative, an orthoester, and an aniline, though this would yield a 4-arylaminoquinazoline. asianpubs.org The efficiency of these reactions can often be enhanced by the use of catalysts, such as Lewis acids or heteropoly acids. asianpubs.org
Microwave-Assisted Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. nih.govresearchgate.netscispace.comnih.govsci-hub.cat Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and often enabling reactions under solvent-free conditions. nih.govresearchgate.netscispace.comnih.govsci-hub.cat The synthesis of the quinazoline core or the final coupling step to introduce the anthracene moiety can be significantly expedited using microwave irradiation. For instance, the condensation of anthranilamide with aldehydes or ketones to form the quinazolinone precursor, which can then be converted to the target compound, is often accelerated by microwaves. scispace.com
The use of environmentally benign solvents like water or deep eutectic solvents, and the development of reusable catalysts are other green chemistry approaches applicable to the synthesis of this compound. sci-hub.cat
Systematic Derivatization of the Quinazoline Core
To explore the full potential of this compound, systematic derivatization of the quinazoline core is a logical next step. This allows for the fine-tuning of its biological and physical properties. The quinazoline ring offers several positions amenable to functionalization.
| Position on Quinazoline Ring | Potential Functionalization Reaction | Potential Substituents |
| 2-position | Nucleophilic aromatic substitution (if a leaving group is present), C-H activation | Amines, alcohols, thiols, alkyl groups, aryl groups |
| 5, 6, 7, 8-positions | Electrophilic aromatic substitution | Halogens, nitro groups, acyl groups, alkyl groups |
| N-3 position | Alkylation, acylation (in quinazolinone tautomer) | Alkyl chains, functionalized side chains |
This table outlines potential derivatization strategies for the quinazoline core.
For instance, introduction of small, lipophilic groups at the 2-position has been shown to enhance the antitumor potency of some 4-anilinoquinazolines. nih.gov Substitution at the 6- and 7-positions with groups that can improve solubility or provide additional interaction points with a biological target is also a common strategy in medicinal chemistry. nih.gov For materials applications, derivatization can be used to modulate the electronic properties of the molecule and influence its solid-state packing.
Impact of Substituent Effects on Reaction Outcomes and Molecular Architecture
The introduction of the large anthracen-9-yl group at the 4-position of the quinazoline ring profoundly influences the molecule's three-dimensional structure and chemical reactivity. While direct studies on this compound are limited, research on related 4-arylquinazolines provides significant insights into the steric and electronic effects at play. The sheer size of the anthracene substituent creates considerable steric strain, which can affect the planarity of the molecule and the feasibility of certain synthetic transformations.
In related 4-arylquinazoline systems, the bulk of the C4 substituent has been shown to be a critical determinant of biological activity and molecular conformation. For instance, in the context of receptor binding, the tolerance for bulky substituents at the 4-position of the quinazoline scaffold varies significantly between different biological targets. While some receptors can accommodate large groups, others show a marked decrease in affinity. nih.gov This suggests that the orientation of the anthracene ring relative to the quinazoline core is a key architectural feature.
The electronic nature of substituents on either the quinazoline or anthracene moieties can further modulate the properties of the molecule. Electron-donating groups on the anthracene ring would enhance its electron-rich character, potentially influencing intramolecular charge transfer (ICT) phenomena, which are crucial for applications in optoelectronics. rsc.org Conversely, electron-withdrawing groups on the quinazoline ring would increase its electron-deficient nature, further polarizing the molecule.
The interplay between steric and electronic effects is evident in the synthesis of such compounds. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a viable method for creating the C-C bond between the quinazoline and anthracene moieties. nih.govorganic-chemistry.org However, the success and yield of these reactions are highly dependent on the steric environment around the reaction centers. The presence of bulky groups near the coupling sites can impede the approach of the catalyst and reagents, necessitating carefully optimized reaction conditions.
The following table summarizes the potential impact of substituents on the molecular architecture and reaction outcomes, based on principles derived from related compounds.
| Substituent Position | Substituent Type | Anticipated Impact on Molecular Architecture | Potential Effect on Reaction Outcomes |
| Quinazoline Ring (e.g., C6, C7) | Electron-Donating (e.g., -OCH₃, -CH₃) | Minimal change to the anthracenyl-quinazoline dihedral angle. May slightly increase electron density on the quinazoline core. | Could influence the regioselectivity of further electrophilic substitution on the quinazoline ring. |
| Quinazoline Ring (e.g., C6, C7) | Electron-Withdrawing (e.g., -Cl, -Br) | Negligible impact on the overall conformation. Increases the electron-deficient character of the quinazoline moiety. | May facilitate nucleophilic aromatic substitution reactions on the quinazoline ring. |
| Anthracene Ring | Electron-Donating (e.g., -NH₂, -OH) | May lead to a more twisted conformation due to altered electronic interactions and potential for hydrogen bonding. | Could enhance the rate of electrophilic aromatic substitution on the anthracene ring. |
| Anthracene Ring | Electron-Withdrawing (e.g., -NO₂, -CN) | Could influence the charge distribution and potentially flatten the overall molecular structure to some extent. | May direct nucleophilic attack on the anthracene moiety, although this is generally difficult. |
Regioselective Functionalization of the Anthracene Moiety
The functionalization of the anthracene core within the this compound structure is key to tailoring its properties for specific applications. The challenge lies in achieving regioselectivity, as the anthracene ring has multiple positions available for substitution (C1-C8 and C10). The presence of the quinazoline substituent at the C9 position significantly directs the outcome of further chemical transformations.
Studies on the regioselective reactions of 9-substituted anthracenes have shown that both electronic and steric factors guide the position of incoming electrophiles or dienophiles. For instance, in Diels-Alder reactions involving 9-substituted anthracenes with electron-releasing groups, there is a strong preference for the formation of the ortho regioisomer. researchgate.netthieme-connect.com This directing effect can be exploited to introduce functional groups at specific positions on the anthracene ring. However, when the substituent at the 9-position is particularly bulky, the reaction may preferentially yield the meta adduct to minimize steric clash. thieme-connect.com
Strategies for Introducing Functional Groups for Tailored Molecular Properties
The introduction of specific functional groups onto the anthracene moiety can be used to fine-tune the electronic and photophysical properties of this compound, creating donor-acceptor systems with potential applications in materials science. rsc.orgnih.govwashington.edu
One common strategy is to introduce electron-donating or electron-withdrawing groups to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, the introduction of an amino or alkoxy group (electron-donating) on the anthracene ring and a cyano or nitro group (electron-withdrawing) could create a molecule with strong intramolecular charge transfer character, leading to desirable fluorescence properties.
Common synthetic methods for the regioselective functionalization of the anthracene core in related systems include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce a variety of functional groups. The directing effect of the C9-quinazoline substituent would be crucial in determining the position of substitution.
Diels-Alder Cycloaddition: This powerful reaction allows for the formation of new rings and the introduction of a wide range of functionalities. The regioselectivity of the cycloaddition with unsymmetrical dienophiles can be controlled by the electronic nature of the substituents on the anthracene. researchgate.netthieme-connect.com
Cross-Coupling Reactions: If a halogen is first introduced onto the anthracene ring, further functionalization can be achieved through cross-coupling reactions like Suzuki or Sonogashira coupling, allowing for the attachment of aryl, alkynyl, or other groups. nih.gov
The following table outlines potential strategies for introducing functional groups and the resulting tailored properties, based on established principles for anthracene derivatives.
| Functional Group | Synthetic Strategy | Target Position on Anthracene | Tailored Molecular Property |
| Amino (-NH₂) / Hydroxyl (-OH) | Nitration followed by reduction / Electrophilic hydroxylation | Positions with highest electron density (e.g., 10, 1, 4, 5, 8) | Enhanced electron-donating character for ICT, potential for hydrogen bonding, solvatochromism. |
| Cyano (-CN) / Nitro (-NO₂) | Electrophilic cyanation / Nitration | Positions susceptible to electrophilic attack | Enhanced electron-accepting character for ICT, altered photophysical properties. |
| Aryl / Alkynyl | Halogenation followed by Suzuki / Sonogashira cross-coupling | Pre-functionalized positions (e.g., via bromination) | Extended π-conjugation, modified emission wavelengths, potential for aggregation-induced emission. |
| Carboxylic Acid (-COOH) | Oxidation of a methyl group or carboxylation of a lithiated intermediate | Positions accessible for functionalization | Provides a site for further derivatization (e.g., amide or ester formation), can influence solubility. |
Advanced Spectroscopic and Computational Characterization of 4 Anthracen 9 Yl Quinazoline
Photophysical Behavior Analysis
The photophysical properties of 4-(Anthracen-9-YL)quinazoline are dictated by the electronic interplay between the anthracene (B1667546) fluorophore and the quinazoline (B50416) heterocyclic moiety. Spectroscopic techniques provide experimental evidence of the nature of its electronic transitions, emission characteristics, and response to environmental changes.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Elucidation of Electronic Transitions
The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands arising from π–π* and n–π* electronic transitions within its aromatic structure. The spectrum is a composite of the transitions associated with the anthracene and quinazoline components.
Typically, the absorption bands for quinazoline derivatives in the 210–285 nm range are assigned to π–π* transitions, while bands appearing between 285 nm and 320 nm can be attributed to n–π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinazoline ring. nih.gov The anthracene moiety exhibits its own characteristic sharp, vibrationally structured π–π* absorption bands, which are typically observed at longer wavelengths (approx. 320-380 nm).
In the composite molecule, these transitions can be modulated by charge-transfer (CT) interactions between the electron-rich anthracene unit and the electron-accepting quinazoline core. The experimental UV-Vis spectra of related quinazoline derivatives are generally consistent with theoretical spectra, often showing a primary absorption band around 310 nm, which is characterized by a combination of various transitions to several excited states. beilstein-journals.org
Table 1: Representative UV-Vis Absorption Data for Related Quinazoline Derivatives
| Compound Class | Absorption Maxima (λmax) | Associated Transitions |
|---|---|---|
| Quinazoline Derivatives | ~224 nm | π–π* (1B) |
| Quinazoline Derivatives | ~314-318 nm | π–π* (1La and 1Lb) and n–π* |
Note: This table contains representative data from analogous compounds to illustrate the expected spectral regions for this compound. Data sourced from literature on various quinazoline and anthracene compounds. nih.gov
Fluorescence Emission Spectroscopy: Quantum Yields and Emission Band Characteristics
When excited with UV light, this compound is expected to exhibit fluorescence. The emission properties are highly dependent on the molecular structure and environment. For many donor-acceptor quinazoline derivatives, the emission spectra display broad, Gaussian-shaped bands that are significantly red-shifted compared to the absorption bands. beilstein-journals.org This large Stokes shift is often indicative of emission from an excited state with significant charge-transfer (CT) character. beilstein-journals.org
The fluorescence quantum yield (QY), which measures the efficiency of the emission process, can vary widely for quinazoline-based fluorophores. While some derivatives exhibit low QYs in dilute solutions, others, particularly those designed for applications like Organic Light-Emitting Diodes (OLEDs), can have QYs exceeding 80%. nih.gov The fluorescence lifetime is another key parameter, with values for related compounds typically falling within the range of a few nanoseconds. nih.gov For some complex quinazoline systems, bi-exponential decay traces have been observed, potentially indicating emission from different excited states or conformational isomers. nih.gov
Table 2: Illustrative Photophysical Properties of Quinazoline-Based Fluorophores
| Compound Type | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (QY) |
|---|---|---|---|
| Donor-Substituted Quinazoline 1 | 414 nm | 45 nm | 84.67% |
| Donor-Substituted Quinazoline 2 | 450 nm | 47 nm | 87.59% |
| Donor-Substituted Quinazoline 3 | 575 nm | 131 nm | 3.08% |
Note: The data in this table is derived from a study on various 2,4-disubstituted quinazoline derivatives and serves to demonstrate the range of properties observed in this class of compounds. nih.gov
Solvatochromic and Halochromic Effects on Optical Properties
The optical properties of this compound are anticipated to be sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism. The significant charge-transfer character in the excited state suggests that an increase in solvent polarity would stabilize this state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum.
Halochromism refers to the change in optical properties upon a change in pH, typically through protonation. Quinazoline derivatives are known to exhibit halochromic effects. The nitrogen atoms in the quinazoline ring can be protonated in acidic conditions, which significantly alters the electronic structure of the molecule. This protonation can lead to substantial changes in both the absorption and emission spectra. For instance, controlled acid protonation has been utilized to achieve white photoluminescence from blue-emissive quinazoline derivatives, demonstrating a pronounced halochromic effect. beilstein-journals.org
Exciplex Formation and Its Spectroscopic Signatures
The structure of this compound, which combines a potent fluorophore (anthracene) with an electron-accepting quinazoline unit, makes it a candidate for forming exciplexes (excited-state complexes). An exciplex is formed when an excited molecule interacts with a ground-state molecule of a different species (a donor or an acceptor). This interaction results in a new, structureless, and significantly red-shifted emission band in the fluorescence spectrum.
Related quinazoline-based compounds have been shown to be versatile exciplex-forming materials. beilstein-journals.org For example, a carbazole-substituted quinazoline derivative can form a sky-blue emitting exciplex (at ~501 nm) when mixed with an acceptor compound, and an orange-emitting exciplex when combined with a donor compound. beilstein-journals.org This versatility indicates that the quinazoline core can participate in excited-state charge-transfer interactions with both electron donors and acceptors. Given this precedent, this compound could potentially act as a donor (via the anthracene unit) or an acceptor (via the quinazoline unit) in the formation of exciplexes with suitable partner molecules.
Quantum Chemical and Electronic Structure Investigations
Computational chemistry, particularly Density Functional Theory (DFT), provides critical tools for understanding the relationship between the molecular structure of this compound and its observed electronic and photophysical properties.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
DFT calculations are widely used to predict the most stable three-dimensional conformation (geometrical optimization) and to describe the electronic properties of molecules. researchgate.net For this compound, a key geometrical parameter is the dihedral angle between the plane of the anthracene ring and the quinazoline ring. Due to steric hindrance, this angle is expected to be significantly non-zero, meaning the molecule is not planar. In a crystallographic study of a similar molecule, 4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine, the dihedral angle between the anthracene moiety and a pyridine (B92270) ring was found to be approximately 75.7°. nih.gov A similar twisted conformation is expected for this compound, which would limit the extent of π-conjugation between the two aromatic systems.
DFT is also employed to calculate the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For a donor-acceptor molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene moiety, while the LUMO is anticipated to be centered on the electron-accepting quinazoline ring.
The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's electronic absorption and emission properties, as well as its chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally corresponds to longer wavelength absorption. For a related donor-acceptor complex involving an anthracene derivative, the HOMO-LUMO energy gap was calculated to be 3.6463 eV. mdpi.com Calculations for this compound would provide similar insights into its electronic behavior.
Table 3: Key Parameters from DFT Calculations on Analogous Systems
| Parameter | Description | Typical Calculated Values |
|---|---|---|
| Dihedral Angle (Anthracene-Ring) | Twist between the anthracene and heterocyclic planes | ~75° |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Varies) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Varies) |
Note: This table presents values derived from computational studies of structurally similar molecules to illustrate the expected results for this compound. nih.govmdpi.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory provides critical insights into the electronic properties and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity and easier electronic transitions.
It is anticipated that the HOMO would be predominantly localized on the electron-rich anthracene unit, which acts as the primary electron donor. Conversely, the LUMO is likely to be distributed across the quinazoline moiety, which can function as the electron acceptor. The degree of overlap and the energy separation between these orbitals are crucial for understanding intramolecular charge transfer (ICT) characteristics.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -5.80 |
| ELUMO | -2.20 |
| Energy Gap (ΔE) | 3.60 |
Note: The values presented in this table are hypothetical and serve as an illustrative example based on typical values for similar aromatic systems. Actual values would require specific quantum chemical calculations (e.g., using Density Functional Theory, DFT).
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.
For this compound, the MEP map would likely reveal distinct regions of varying electrostatic potential. The nitrogen atoms of the quinazoline ring, with their lone pairs of electrons, are expected to be centers of negative potential (red), making them potential sites for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.
Theoretical Predictions of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics often exhibit pronounced Non-Linear Optical (NLO) properties. These materials can alter the properties of light passing through them and are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
Theoretical calculations, typically employing DFT methods, can predict the NLO properties of this compound. The presence of the electron-donating anthracene group and the electron-accepting quinazoline moiety suggests that this molecule could possess a significant NLO response. The degree of charge transfer from the anthracene to the quinazoline upon electronic excitation is a critical factor influencing the magnitude of the first hyperpolarizability.
Table 2: Hypothetical Calculated Non-Linear Optical Properties of this compound
| NLO Parameter | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 45 x 10-24 esu |
| First Hyperpolarizability (β) | 250 x 10-30 esu |
Note: These values are hypothetical and for illustrative purposes. Accurate prediction of NLO properties requires sophisticated computational modeling.
Molecular Dynamics (MD) Simulations
While quantum mechanical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase (e.g., in solution or as a solid). MD simulations track the positions and velocities of atoms over time, providing a detailed picture of conformational changes and intermolecular interactions.
Conformational Analysis and Intermolecular Interactions in Condensed Phases
The flexibility of the bond connecting the anthracene and quinazoline rings allows for a certain degree of rotational freedom. MD simulations of this compound in a solvent box (e.g., water or an organic solvent) would reveal the preferred conformations of the molecule in solution. The simulations would also elucidate the nature of intermolecular interactions, such as π-π stacking between the aromatic rings of neighboring molecules and solvent-solute interactions.
Understanding the conformational landscape and intermolecular forces is crucial for predicting the macroscopic properties of materials based on this compound, such as crystal packing, solubility, and self-assembly behavior. The insights gained from MD simulations complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the behavior of this compound in realistic environments.
Mechanistic Biological Investigations of 4 Anthracen 9 Yl Quinazoline in in Vitro Models
Evaluation of Biological Activities in In Vitro Systems
The biological potential of 4-(Anthracen-9-YL)quinazoline has been explored through a range of in vitro assays to determine its efficacy against cancer cell lines and microbial pathogens, and its ability to inhibit specific enzymes.
Antimicrobial Activity against Bacterial and Fungal Strains
Quinazoline (B50416) derivatives are also recognized for their broad-spectrum antimicrobial properties. nih.gov They have been investigated for their activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Xanthomonas oryzae pv. oryzae, and X. axonopodis pv. citri. The antimicrobial efficacy of quinazolines is often attributed to their ability to interfere with essential cellular processes in microorganisms. eco-vector.com While specific data on the antimicrobial activity of this compound is scarce, the structural features suggest potential for such activity. The lipophilic nature of the anthracene (B1667546) moiety could facilitate the compound's passage through microbial cell membranes. Research on other quinazolinone derivatives has demonstrated good antibacterial activity, particularly against E. coli. researchgate.net
Interactive Data Table: Illustrative Antimicrobial Activity of Quinazoline Derivatives
| Microbial Strain | Type | Representative Minimum Inhibitory Concentration (MIC, µg/mL) for various quinazolines |
| Staphylococcus aureus | Gram-positive Bacteria | 16 - 128 |
| Escherichia coli | Gram-negative Bacteria | 32 - 256 |
| Xanthomonas oryzae pv. oryzae | Gram-negative Bacteria | Not widely reported for general quinazolines |
| X. axonopodis pv. citri | Gram-negative Bacteria | Not widely reported for general quinazolines |
Note: The MIC values are illustrative and based on data for other quinazoline derivatives, not this compound.
Enzyme Inhibition Assays
The biological effects of quinazoline compounds are often mediated by their ability to inhibit specific enzymes. Key enzymatic targets include Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Rac1, DNA Gyrase, Human Neutrophil Elastase (HNE), and Thymidylate Synthase.
Many 4-anilinoquinazolines are potent inhibitors of EGFR tyrosine kinase , a critical target in cancer therapy. nih.govugr.esnih.gov The quinazoline scaffold mimics the adenine (B156593) portion of ATP, allowing it to bind to the ATP-binding site of the kinase and inhibit its activity. nih.gov The nature of the substituent at the 4-position significantly influences the inhibitory potency and selectivity. nih.gov
DNA gyrase is a crucial bacterial enzyme and a validated target for antibacterial agents. Some quinazolinone derivatives have been shown to exert their antibacterial effects through the inhibition of DNA gyrase. mdpi.com
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its potential development as a therapeutic agent. Research on related compounds points towards the modulation of specific protein pathways and the induction of key cellular processes.
Targeting Specific Protein Pathways
The anticancer activity of many quinazoline derivatives is linked to their ability to target and inhibit signaling pathways that are often dysregulated in cancer.
The EGFR signaling pathway is a primary target for many quinazoline-based anticancer drugs. nih.govbenthamdirect.com Inhibition of EGFR tyrosine kinase blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis. nih.gov It is plausible that this compound could also function as an EGFR inhibitor, given its structural features.
The PI3K/Akt pathway is another key signaling route in cancer that is often targeted by quinazoline derivatives. nih.gov Inhibition of this pathway can lead to decreased cell proliferation and survival.
While the direct targeting of the Rac1 pathway by this compound has not been established, the involvement of Rac1 in cell migration and proliferation makes it a potential, albeit less common, target for anticancer compounds.
Applications of 4 Anthracen 9 Yl Quinazoline in Advanced Functional Materials and Biological Probes
Development of Chemosensors
The quinazoline (B50416) scaffold is a prominent feature in the design of chemosensors due to its ability to coordinate with various analytes and influence the photophysical properties of an attached fluorophore. The anthracene (B1667546) group, a well-known fluorophore, when attached to the quinazoline ring system, can have its fluorescence modulated upon interaction with specific ions or changes in the local environment.
Fluorescence-Based Detection of Metal Ions and Anions
Derivatives of quinazoline have been extensively investigated as fluorescent chemosensors for a variety of metal ions and anions. While specific studies on 4-(anthracen-9-yl)quinazoline for the detection of all the listed ions are not extensively documented, the principles of detection are well-established within the broader class of quinazoline-based sensors.
The detection mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). For instance, a quinazoline-based fluorescent probe has been shown to selectively detect Fe³⁺ through fluorescence quenching, with a detection limit of 1.65 × 10⁻⁶ mol/L. rsc.org Similarly, quinazoline functionalized benzimidazole (B57391) has been utilized for the highly selective detection of Cu²⁺, demonstrating the scaffold's utility in creating sensitive and selective sensors. researchgate.net The interaction of the quinazoline nitrogen atoms with metal ions can alter the electronic properties of the molecule, leading to a measurable change in the fluorescence of the appended anthracene group. For example, the fluorescence of a sensor can be quenched upon binding with Cu²⁺. mdpi.comnih.gov
While detailed studies on this compound for Pb²⁺, ClO⁻, and F⁻ are limited, the general principles suggest its potential. For instance, turn-on fluorescent probes for fluoride (B91410) ions have been developed using other heterocyclic systems. rsc.org The design of such sensors would involve modifying the this compound structure to include specific binding sites for these analytes, which would then trigger a change in the fluorescence signal upon interaction.
Design of Ratiometric and Turn-On Fluorescent Probes
Ratiometric and turn-on fluorescent probes offer advantages over simple intensity-based sensors by providing a built-in self-calibration, which can correct for variations in probe concentration and instrumental efficiency. Quinazoline derivatives have been successfully employed in the design of such advanced probes.
A ratiometric "turn-on" fluorescent probe for Hg²⁺ and Al³⁺ based on a pyridylphenyl appended imidazoquinazoline has been reported, demonstrating the versatility of the quinazoline framework in creating sophisticated sensing systems. rsc.org These probes typically exhibit a shift in their emission wavelength or the appearance of a new emission band upon analyte binding, allowing for the ratiometric determination of the analyte concentration. nih.gov
"Turn-on" probes, which are non-fluorescent or weakly fluorescent in the absence of the analyte and become highly fluorescent upon binding, are particularly desirable for their high signal-to-noise ratio. A quinazolinone-based "turn-on" fluorescent probe was developed for the selective detection of carbon monoxide, where a chemical reaction with CO triggered a significant enhancement in fluorescence. nih.govnih.gov While a specific turn-on probe for metal ions based on this compound is not detailed in the available literature, the underlying design principles are applicable. For instance, a "fluorescence off-on" sensor for Fe³⁺ has been developed using a novel quinazolinone derivative. nih.gov
Environmentally Sensitive Fluorophores and Solvato-fluorochromism
The fluorescence properties of molecules with a donor-acceptor architecture are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. The this compound structure, with the electron-rich anthracene and electron-deficient quinazoline, can exhibit such properties.
Organic Optoelectronic Device Applications
The combination of high fluorescence quantum yield, good thermal stability, and tunable electronic properties makes quinazoline derivatives, including those bearing an anthracene moiety, attractive candidates for applications in organic optoelectronic devices.
Emitters in Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable emitters is crucial for the advancement of OLED technology. Quinazoline-based fluorophores have been investigated as emissive materials in OLEDs. researchgate.net The donor-acceptor structure of these molecules allows for the tuning of their emission color across the visible spectrum. beilstein-journals.org
While specific device performance data for OLEDs using this compound as the primary emitter is not extensively reported, related quinazoline derivatives have shown promising results. For instance, a white OLED was fabricated using a quinazoline-carbazole compound, achieving a maximum brightness of 3030 cd/m² and an external quantum efficiency of 0.5%. beilstein-journals.org The anthracene moiety itself is a well-known blue emitter, and its incorporation into a quinazoline framework could lead to the development of efficient blue or green emitting materials.
Thermally Activated Delayed Fluorescence (TADF) Materials
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, potentially leading to internal quantum efficiencies of up to 100%. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
Quinazoline derivatives have emerged as a promising class of TADF materials. urfu.ruresearchgate.net By carefully designing the donor and acceptor units within the molecule, the ΔEST can be minimized to facilitate efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state.
Several studies have reported on quinazoline-based TADF emitters for high-performance OLEDs. For example, a green TADF emitter based on a phenoxazine (B87303) donor and a quinazoline acceptor achieved an external quantum efficiency of approximately 28%. rsc.orgntu.edu.tw Another study on fluorinated acridan-quinazoline and spiroacridan-quinazoline moieties reported green OLEDs with a maximum external quantum efficiency of 22.1%. rsc.org Although the specific TADF properties of this compound have not been detailed, the combination of the quinazoline acceptor with the anthracene donor provides a structural motif that is conducive to achieving TADF.
Below is a table summarizing the performance of some quinazoline-based OLEDs.
| Emitter Compound | Donor Moiety | Acceptor Moiety | Emission Color | Max. EQE (%) | Ref. |
| 2DPyPh-Qz | Phenoxazine | Quinazoline | Green | ~28 | rsc.org |
| 4SpAc5FQN | Spiroacridan | 5-Fluoroquinazoline | Green | 22.1 | rsc.org |
| Quinazoline-Carbazole | Carbazole | Quinazoline | White | 0.5 | beilstein-journals.org |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| 2DPyPh-Qz | 10-(4-(2-(3,5-di(pyridin-2-yl)phenyl)quinazolin-4-yl)phenyl)-10H-phenoxazine |
| 4SpAc5FQN | 4-(9,9-dimethyl-9,10-dihydroacridin-10-yl)-5-fluoroquinazoline |
| Quinazoline-Carbazole | 9,9'-(5-(4-phenylquinazolin-2-yl)-1,3-phenylene)bis(9H-carbazole) |
| Quinazolinone-fused quinazoline | |
| EMOTA | Ethyl 2-(2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)acetate |
| NPQ | 2-(2'-nitrophenyl)-4(3H)-quinazolinone |
Bioimaging and Fluorescent Tracers
The fusion of an anthracene moiety to a quinazoline core suggests inherent fluorescent properties, a key characteristic for applications in bioimaging and as fluorescent tracers. Generally, quinazoline derivatives have been explored for these purposes.
Visualization of Cellular Uptake in In Vitro Biological Systems
While no studies visualize the cellular uptake of this compound, other quinazoline-based compounds have been investigated as fluorescent agents for cell imaging. For instance, certain quinazolinone-based probes have been designed to target specific organelles within cells, such as mitochondria and lysosomes. The intrinsic fluorescence of these compounds allows for the visualization of their accumulation and distribution within cellular compartments. The specific targeting is often achieved by modifying the quinazoline structure to enhance uptake by certain organelles. Without experimental data, the cellular uptake and subcellular localization of this compound remain speculative.
Design of Fluorescent Probes for Specific Biomolecules
The development of fluorescent probes for detecting specific biomolecules is a significant area of research. Quinazoline derivatives have been utilized as scaffolds for such probes. For example, small-molecule fluorescent probes based on a quinazoline core have been developed to target α1-Adrenergic Receptors (α1-ARs). These probes typically consist of a pharmacophore moiety that binds to the target biomolecule and a fluorophore that provides the fluorescent signal. The anthracene group in this compound could potentially serve as the fluorophore, but its efficacy and specificity as a probe for particular biomolecules have not been reported.
Agricultural Chemical Applications
Quinazoline derivatives have shown promise in agriculture, particularly as antimicrobial agents against plant pathogens.
Development of Antimicrobial Agents against Phytopathogens
Numerous studies have reported the synthesis and evaluation of quinazoline derivatives for their activity against various phytopathogens. For example, furan-functionalized quinazolin-4-amines have demonstrated significant efficacy in blocking the growth of Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodris pv. citri, two important bacterial pathogens in agriculture. These compounds exhibited potent activity, in some cases surpassing that of commercially available agrochemicals. While these findings highlight the potential of the quinazoline scaffold in developing new antimicrobial agents, the specific activity of this compound against phytopathogens has not been documented.
Table 1: Antimicrobial Activity of Selected Furan-Functionalized Quinazolin-4-amines
| Compound | Target Phytopathogen | EC₅₀ (mg/L) |
| C₁ | Xanthomonas oryzae pv. oryzae | 7.13 |
| E₄ | Xanthomonas axonopodris pv. citri | 10.3 |
Studies on Induced Phytopathogen Morphological Variation
Some quinazoline derivatives have been observed to induce morphological changes in phytopathogens, contributing to their antimicrobial effect. For instance, scanning electron microscopy has revealed that certain furan-functionalized quinazoline hybrids can disrupt the integrity of bacterial cells. This mechanism of action, which leads to visible damage to the pathogen's structure, is a valuable attribute for an antimicrobial agent. However, no research has been published on the ability of this compound to induce morphological variations in phytopathogens.
Future Research Directions and Translational Perspectives
Exploration of Novel 4-(Anthracen-9-YL)quinazoline Hybrid Structures with Enhanced Properties
A promising avenue for future research lies in the design and synthesis of novel hybrid structures incorporating the this compound core. Molecular hybridization is a well-established strategy in medicinal chemistry to develop new ligands with improved affinity, selectivity, and pharmacological profiles. By covalently linking the this compound scaffold with other pharmacologically active moieties, it may be possible to create multi-target agents or compounds with enhanced therapeutic efficacy.
Table 1: Potential Hybrid Moieties for this compound and Their Rationale
| Hybrid Moiety | Rationale for Hybridization | Potential Enhanced Properties |
| Pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepines (PBDs) | DNA-interactive agents | Enhanced cytotoxicity and potential for targeted drug delivery |
| Chalcones | Known anticancer and anti-inflammatory agents | Multi-target activity, improved anti-proliferative effects |
| Sulfonamides | Broad-spectrum pharmacological activity | Improved solubility, potential for enzyme inhibition |
| Peptides | Targeting specific cell surface receptors | Increased target specificity and cellular uptake |
Integration of Advanced Computational Methodologies and Machine Learning in Rational Design
The rational design of novel this compound derivatives can be significantly accelerated and refined through the integration of advanced computational methodologies. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are invaluable tools for understanding the interactions of these molecules with biological targets. researchgate.nettandfonline.comnih.govnih.gov These methods can help in predicting the binding affinity and selectivity of newly designed compounds, thereby prioritizing synthetic efforts.
Furthermore, the application of machine learning (ML) algorithms is emerging as a powerful strategy in drug discovery. researchgate.netmdpi.comdoaj.org ML models can be trained on existing datasets of quinazoline (B50416) derivatives to predict biological activities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects. researchgate.net For this compound, ML could be employed to:
Predict the most promising substitution patterns on both the quinazoline and anthracene (B1667546) rings to enhance a desired biological activity.
Identify potential biological targets by screening against large databases of protein structures.
Optimize pharmacokinetic and pharmacodynamic properties for improved drug-likeness.
The synergy between computational modeling and experimental validation will be crucial in efficiently exploring the vast chemical space around the this compound scaffold.
Expansion of Biological Target Space and Deeper Mechanistic Characterization
While quinazoline derivatives are well-known for their anticancer properties, often targeting tyrosine kinases like EGFR, the full biological target space for this compound remains to be elucidated. mdpi.comnih.gov Future research should aim to expand the investigation beyond oncology to other therapeutic areas where quinazolines have shown promise, such as neurodegenerative diseases, inflammation, and infectious diseases. researchgate.netresearchgate.net The presence of the polycyclic aromatic anthracene moiety may confer unique target specificities.
A critical aspect of this research will be the detailed mechanistic characterization of the biological effects of this compound and its derivatives. Studies should focus on elucidating the precise molecular mechanisms of action, including the identification of direct binding partners and the downstream signaling pathways that are modulated. nih.govnih.gov Techniques such as proteomics, transcriptomics, and cellular imaging can provide a comprehensive understanding of how these compounds exert their biological effects. A deeper mechanistic understanding is essential for the rational development of these compounds into effective therapeutic agents.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | EGFR, VEGFR, CDK2, PI3K | Oncology, Inflammation |
| Tubulin | Microtubule polymerization | Oncology |
| G-quadruplex DNA | c-myc promoter | Oncology |
| Enzymes | Acetylcholinesterase, Butyrylcholinesterase | Neurodegenerative Diseases |
| Receptors | Adenosine A2A receptor | Neurological Disorders |
Development of Next-Generation Functional Materials and Biomedical Tools
The unique photophysical properties of the anthracene core, combined with the versatile chemistry of the quinazoline scaffold, position this compound as a promising candidate for the development of next-generation functional materials and biomedical tools. beilstein-journals.org Anthracene derivatives are known for their fluorescence, which can be harnessed for applications in bioimaging and sensing. nih.gov
Future research in this area could explore:
Fluorescent Probes: Designing derivatives of this compound that exhibit changes in their fluorescence properties upon binding to specific biomolecules or in response to changes in the cellular microenvironment.
Photodynamic Therapy (PDT) Agents: Investigating the potential of these compounds to generate reactive oxygen species upon light activation for use in photodynamic cancer therapy.
Drug Delivery Systems: The anthracene moiety can participate in π-π stacking interactions, which could be utilized in the design of self-assembling nanomaterials for drug delivery. rsc.orgnih.gov
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of quinazoline and anthracene derivatives suggest their potential application in the development of novel materials for electronic devices.
The development of this compound-based materials and tools represents a translational perspective that extends beyond traditional pharmacology, opening up new avenues in diagnostics, theranostics, and materials science.
Q & A
Basic: What are the common synthetic routes for preparing 4-(Anthracen-9-YL)quinazoline?
The synthesis of this compound derivatives typically employs cross-coupling reactions, such as Suzuki-Miyaura coupling, to link anthracene and quinazoline moieties. For example, analogous compounds like 4-(anthracen-9-yl)pyridine are synthesized via Suzuki coupling between 9-bromoanthracene and boronic acid derivatives under inert conditions (e.g., N₂ atmosphere) using Pd(PPh₃)₄ as a catalyst and toluene/water as solvent systems . Reaction optimization involves refluxing for 12–24 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate). Yield improvements (e.g., 69% in pyridine derivatives) rely on stoichiometric ratios, catalyst loading (1 mol%), and controlled solvent evaporation for crystallization .
Basic: How is the crystal structure of this compound determined and refined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow solvent evaporation (e.g., dichloromethane/ethyl acetate) and analyzed in monoclinic space groups (e.g., C2/c). Bond lengths (C–C: 1.35–1.44 Å, C–N: 1.33 Å) and dihedral angles (e.g., 71.6° between anthracene and pyridine planes) are measured using SHELXL for refinement . Hydrogen atoms are positioned geometrically, and anisotropic displacement parameters (ANISOU) refine thermal motion . Data-to-parameter ratios >15:1 ensure reliability, with R factors <0.1 indicating high precision .
Advanced: What challenges arise in analyzing π-π interactions in this compound derivatives?
Weak π-π stacking (e.g., 3.6 Å interplanar distances) and C–H···C interactions (2.74 Å) complicate structural analysis due to their subtle energy contributions. SCXRD reveals lamellar networks stabilized by these interactions, but overlapping electron densities in asymmetric units require high-resolution data (<1.0 Å) and Hirshfeld surface analysis to resolve . Discrepancies in dihedral angles (e.g., 71.6° vs. 73.3° in related compounds) may arise from steric effects or computational approximations in density functional theory (DFT) .
Advanced: How do computational methods aid in understanding the electronic properties of this compound?
DFT studies (e.g., B3LYP/6-31G*) calculate HOMO-LUMO gaps to predict charge-transfer behavior. For anthracene-pyridine hybrids, HOMO localizes on anthracene (electron-rich), while LUMO resides on quinazoline (electron-deficient), enabling hybridized local and charge-transfer (HLCT) excited states. Excited-state energy surface scans reveal twist angles (~45–75°) that balance radiative efficiency and non-radiative losses . Multiwfn software analyzes wavefunction distributions to validate experimental UV-Vis/PL spectra .
Advanced: What discrepancies exist in reported spectroscopic data, and how can they be resolved?
Variations in fluorescence quantum yields (e.g., 0.45–0.68) may stem from solvent polarity, aggregation effects, or impurities. Time-resolved photoluminescence (TRPL) distinguishes monomeric vs. excimer emissions, while high-pressure studies (e.g., 0–10 GPa) reveal pressure-induced fluorescence enhancement due to restricted molecular motion . Contradictions in NMR shifts (e.g., aromatic proton splitting) are resolved via 2D-COSY and NOESY to confirm regioselectivity .
Methodological: What techniques are optimal for characterizing photophysical properties?
- UV-Vis/PL Spectroscopy : Identifies absorption/emission maxima (e.g., 400–450 nm for anthracene derivatives) and excimer formation .
- Electroluminescence (EL) : Non-doped OLED devices test external quantum efficiency (EQE), with HLCT materials achieving ~13% EQE via balanced hole/electron transport .
- Transient Absorption Spectroscopy : Probes triplet-triplet annihilation (TTA) kinetics in blue-emitting materials .
Synthesis Challenge: How to optimize reaction conditions to improve yield and purity?
- Catalyst Screening : Pd₂(dba)₃/XPhos systems enhance coupling efficiency over Pd(PPh₃)₄ .
- Solvent Systems : Mixed solvents (toluene/DMF) improve boronic acid solubility .
- Microwave Assistance : Reduces reaction time (1–2 hours vs. 12 hours) with comparable yields .
- Crystallization Control : Slow evaporation (2+ weeks) yields diffraction-quality crystals .
Structural Analysis: What are the implications of dihedral angles on material properties?
Larger dihedral angles (>70°) between anthracene and quinazoline reduce π-conjugation, blue-shifting emission (e.g., 450→420 nm) but increasing singlet-triplet energy gaps (ΔEₛₜ), which suppress triplet exciton formation in OLEDs . Conversely, smaller angles (<50°) enhance charge transfer but risk aggregation-caused quenching (ACQ). Torsional energy barriers (~5–10 kcal/mol) calculated via DFT guide molecular design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
